Linoleoyl coenzyme A lithium salt

Description

Significance of Linoleoyl Coenzyme A in Fundamental Biochemical Processes

Linoleoyl coenzyme A is a critical intermediate molecule in the metabolism of fatty acids. ontosight.ai It is formed from the essential polyunsaturated fatty acid, linoleic acid, through a process called fatty acid activation, which is catalyzed by acyl-CoA synthetase enzymes. evitachem.com This conversion is a pivotal step that prepares linoleic acid for its involvement in a variety of cellular pathways. evitachem.com

Once formed, linoleoyl-CoA serves as a substrate for several key enzymatic reactions. It can be elongated and desaturated to produce other important long-chain fatty acids, such as arachidonic acid. ontosight.ai Furthermore, it is a precursor for the synthesis of various lipids, including triglycerides, phospholipids (B1166683), which are essential components of cell membranes, and cholesterol esters. ontosight.aievitachem.com Linoleoyl-CoA can also be broken down through beta-oxidation to generate acetyl-CoA, which enters the citric acid cycle to produce energy in the form of ATP. ontosight.aiwikipedia.org

The proper metabolism of linoleoyl-CoA is crucial for maintaining cellular health. ontosight.ai Dysregulation in the pathways involving linoleoyl-CoA has been linked to various health issues, underscoring its importance in normal physiological function. ontosight.ai

Evolution of Research Methodologies Utilizing Stable Fatty Acyl-CoA Derivatives

The study of fatty acid metabolism has historically been challenged by the instability of fatty acyl-CoA molecules. To overcome this, researchers have turned to more stable derivatives, such as the lithium salt of linoleoyl coenzyme A. The use of these stable forms has been instrumental in advancing our understanding of the roles of fatty acyl-CoAs in cellular processes.

The development of research methodologies utilizing stable fatty acyl-CoA derivatives has allowed for more precise and reproducible experiments. These stable compounds can be used in a variety of in vitro assays to study enzyme kinetics and regulation. For instance, they have been employed to investigate the activity of enzymes involved in lipid metabolism, such as lipoxygenases. nih.gov

Furthermore, the availability of stable, isotopically labeled versions of fatty acyl-CoA derivatives has been a significant advancement. These labeled compounds, such as Oleoyl-13C18 coenzyme A lithium salt, enable researchers to trace the metabolic fate of fatty acids within cells and organisms, providing detailed insights into metabolic fluxes and pathway regulations. sigmaaldrich.com The ability to work with low, physiological concentrations of these stable derivatives in the presence of acyl-CoA-binding proteins has been crucial for re-evaluating the effects of acyl-CoAs on cellular functions. nih.gov

The ongoing development and application of these stable fatty acyl-CoA derivatives continue to be a driving force in elucidating the complex roles of fatty acids in health and disease. nih.govacs.org

Data on Linoleoyl Coenzyme A and Related Compounds

The following tables provide a summary of key molecules involved in the research and metabolism of linoleoyl coenzyme A.

Table 1: Key Acyl-CoA Derivatives in Fatty Acid Metabolism

| Compound Name | Abbreviation | Role in Metabolism |

| Linoleoyl Coenzyme A | Linoleoyl-CoA | Intermediate in fatty acid metabolism, precursor for other lipids. ontosight.aievitachem.com |

| Acetyl Coenzyme A | Acetyl-CoA | Product of beta-oxidation, fuel for the citric acid cycle. ontosight.aiwikipedia.org |

| Oleoyl Coenzyme A | Oleoyl-CoA | A monounsaturated fatty acyl-CoA involved in various metabolic pathways. nih.gov |

| Stearoyl Coenzyme A | Stearoyl-CoA | A saturated fatty acyl-CoA. nih.gov |

| Palmitoleoyl Coenzyme A | Palmitoleoyl-CoA | A monounsaturated fatty acyl-CoA. nih.gov |

Table 2: Enzymes and Proteins in Linoleoyl-CoA Metabolism

| Enzyme/Protein Name | Function |

| Acyl-CoA Synthetase | Activates fatty acids by converting them to their CoA esters. evitachem.com |

| Lipoxygenases (LOX) | Enzymes involved in the metabolism of polyunsaturated fatty acids. nih.gov |

| Acyl-CoA-binding proteins (ACBP) | Bind to acyl-CoA esters, influencing their availability and function. nih.gov |

| Acyl-CoA thioesterases (ACOT) | Hydrolyze acyl-CoAs to free fatty acids and CoA. researchgate.net |

Compound Names Mentioned in this Article

Linoleoyl coenzyme A

Linoleic acid

Arachidonic acid

Triglycerides

Phospholipids

Cholesterol esters

Acetyl-CoA

Linoleoyl coenzyme A lithium salt

Oleoyl-13C18 coenzyme A lithium salt

Oleoyl-CoA

Stearoyl-CoA

Palmitoleoyl-CoA

p-Coumaric acid

Caffeic acid

Ferulic acid

Feruloyl-CoA

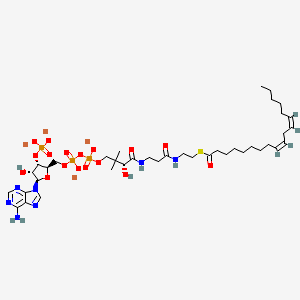

Structure

2D Structure

Properties

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b9-8-,12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRZDPLGEFOALD-SHZILMNMSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62Li4N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Roles of Linoleoyl Coenzyme a in Metabolic Pathways

Participation in Fatty Acid Biosynthesis and Elongation

While not a direct product of de novo fatty acid synthesis, which primarily generates saturated fatty acids, linoleoyl-CoA is a key substrate for the elongation of existing fatty acid chains.

Integration into De Novo Fatty Acid Synthesis Pathways

De novo fatty acid synthesis is the process of creating fatty acids from non-lipid precursors, primarily acetyl-CoA. youtube.comlumenlearning.com This pathway sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, typically culminating in the synthesis of palmitic acid (a 16-carbon saturated fatty acid). libretexts.orgyoutube.com The enzymes involved in de novo synthesis are organized into a multi-enzyme complex called fatty acid synthase (FAS). youtube.comnih.gov

Linoleic acid, once activated to linoleoyl-CoA, can enter the fatty acid metabolic pool and be modified by elongation and desaturation enzymes, rather than being synthesized from scratch in humans. oregonstate.edu

Role in Long-Chain Fatty Acid Elongation Processes

Linoleoyl-CoA serves as a crucial primer for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms. nih.govnih.gov This elongation process occurs primarily in the endoplasmic reticulum and involves a series of four enzymatic reactions that add two-carbon units from malonyl-CoA to the acyl-CoA substrate. utah.eduyoutube.com These reactions are catalyzed by a set of enzymes distinct from the cytosolic fatty acid synthase. utah.edu The elongation of linoleoyl-CoA is a critical step in the production of longer polyunsaturated fatty acids that have important physiological roles. nih.gov

Involvement in Polyunsaturated Fatty Acid Desaturation

Linoleoyl-CoA is a primary substrate for desaturase enzymes, which introduce double bonds into fatty acyl chains, leading to the synthesis of a variety of polyunsaturated fatty acids (PUFAs). ontosight.aimedchemexpress.com

Substrate for Delta-6 Desaturase Activity

Linoleoyl-CoA is the specific substrate for the enzyme delta-6 desaturase (D6D), also known as linoleoyl-CoA desaturase. wikipedia.orgontosight.ai This enzyme catalyzes the introduction of a double bond at the sixth carbon from the carboxyl end of linoleoyl-CoA, converting it to gamma-linolenoyl-CoA (GLA-CoA). wikipedia.orgontosight.ai This is a rate-limiting step in the biosynthesis of long-chain PUFAs. ahajournals.org Studies in rat liver microsomes have investigated the kinetics of this reaction, highlighting its importance in maintaining the balance of polyunsaturated fatty acids. nih.gov Deficiencies in delta-6 desaturase activity have been linked to certain inherited metabolic disorders. nih.gov

Precursor for Omega-3 and Omega-6 Fatty Acid Derivatives

As an omega-6 fatty acid, linoleic acid (and its activated form, linoleoyl-CoA) is the parent compound for the synthesis of other omega-6 fatty acids. oregonstate.eduontosight.aiyoutube.com Following its desaturation to GLA-CoA, further elongation and desaturation steps lead to the production of dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA), both of which are precursors to a variety of signaling molecules called eicosanoids. youtube.comnih.gov

The enzymes involved in the metabolism of omega-6 fatty acids, such as delta-6 desaturase, also act on omega-3 fatty acids like alpha-linolenic acid (ALA). youtube.com This creates a competitive relationship between the two pathways. youtube.com Therefore, the metabolism of linoleoyl-CoA directly influences the balance between omega-6 and omega-3 derived mediators, which can have significant physiological implications. nih.gov

Contributions to Complex Lipid Biosynthesis

Linoleoyl-CoA is a key building block for the synthesis of more complex lipids that are essential for cellular structure and function. reactome.orgontosight.ai It serves as an acyl donor in the esterification of glycerol-3-phosphate to form lysophosphatidic acid and subsequently phosphatidic acid, a central intermediate in the synthesis of both triglycerides and phospholipids (B1166683). wou.edu The incorporation of linoleoyl-CoA into these complex lipids influences the fatty acid composition of cellular membranes, which in turn affects membrane fluidity and the function of membrane-bound proteins. oregonstate.eduoup.com

In some organisms, such as developing safflower seeds, an alternative pathway has been observed where oleoyl-CoA is first incorporated into phosphatidylcholine and then desaturated to form linoleoyl-phosphatidylcholine, which can then be used for the synthesis of other lipids. nih.gov

Table 1: Key Enzymes and Pathways Involving Linoleoyl Coenzyme A

| Process | Enzyme | Substrate | Product | Cellular Location | Significance |

|---|---|---|---|---|---|

| Fatty Acid Elongation | Elongases | Linoleoyl-CoA, Malonyl-CoA | Longer-chain acyl-CoAs | Endoplasmic Reticulum | Synthesis of very-long-chain fatty acids. nih.govnih.govutah.edu |

| Polyunsaturated Fatty Acid Desaturation | Delta-6 Desaturase (Linoleoyl-CoA Desaturase) | Linoleoyl-CoA | Gamma-Linolenoyl-CoA | Endoplasmic Reticulum | Rate-limiting step in long-chain PUFA synthesis. wikipedia.orgontosight.aiahajournals.org |

| Complex Lipid Synthesis | Acyltransferases | Linoleoyl-CoA, Glycerol-3-Phosphate | Phosphatidic Acid | Endoplasmic Reticulum | Precursor for triglycerides and phospholipids. wou.eduoup.com |

Phospholipid Acylation Pathways (e.g., LPCAT, MLCL AT-1)

Linoleoyl-CoA is a key player in the remodeling of phospholipids, a process critical for maintaining membrane fluidity and function. This is primarily achieved through the action of various acyltransferases.

LPCAT (Lysophosphatidylcholine Acyltransferase): These enzymes are central to the Lands' cycle, a major pathway for the remodeling of phosphatidylcholine (PC). nih.gov Plant-based studies have shown that LPCAT enzymes can utilize C18-unsaturated acyl-CoAs like linoleoyl-CoA to acylate lysophosphatidylcholine (B164491) (LPC), with a preference for the sn-2 position. nih.gov The reverse reaction, the de-acylation of PC to form LPC and acyl-CoA, is also catalyzed by LPCATs. nih.gov This bidirectional activity allows for the dynamic regulation of the acyl composition of PC. nih.gov

MLCL AT-1 (Monolysocardiolipin Acyltransferase-1): This mitochondrial enzyme is responsible for the specific remodeling of cardiolipin, a unique phospholipid of the inner mitochondrial membrane essential for mitochondrial function and energy metabolism. nih.govportlandpress.com MLCL AT-1 catalyzes the acylation of monolysocardiolipin (MLCL) to form mature cardiolipin, demonstrating a high specificity for linoleoyl-CoA as the acyl donor. nih.govnih.govwikipedia.org This process is vital for maintaining the characteristic linoleic acid enrichment of cardiolipin, which is crucial for its biological activities. nih.govnih.gov The kinetic properties of MLCL AT-1 reveal a significantly lower Km for linoleoyl-CoA compared to other acyl-CoAs, underscoring its preference for this substrate. nih.gov

| Enzyme | Pathway | Substrates | Product | Cellular Location |

| LPCAT | Phosphatidylcholine Remodeling (Lands' Cycle) | Linoleoyl-CoA, Lysophosphatidylcholine | Phosphatidylcholine | Endoplasmic Reticulum |

| MLCL AT-1 | Cardiolipin Remodeling | Linoleoyl-CoA, Monolysocardiolipin | Cardiolipin | Mitochondria |

Triglyceride Synthesis Pathways (e.g., DGAT)

Linoleoyl-CoA is a substrate for Diacylglycerol Acyltransferase (DGAT) enzymes, which catalyze the final and committed step in triglyceride synthesis. nih.govnih.govyoutube.comyoutube.com This reaction involves the esterification of a fatty acyl-CoA, such as linoleoyl-CoA, to diacylglycerol, forming a triglyceride. nih.govyoutube.com There are two main DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct properties. nih.govnih.gov While both enzymes utilize a range of fatty acyl-CoAs, their substrate preferences and kinetic properties can differ. nih.gov The synthesis of triglycerides is a primary mechanism for storing excess fatty acids, and the incorporation of linoleoyl-CoA into triglycerides allows for the storage of this essential fatty acid. youtube.com

Cholesteryl Ester Formation

Linoleoyl-CoA can be utilized in the formation of cholesteryl esters, which are storage forms of cholesterol. youtube.comnih.gov This reaction is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov However, studies in guinea pig gallbladder mucosa have indicated that the activity of ACAT is lower with linoleoyl-CoA as a substrate compared to other fatty acyl-CoAs like palmitoyl-CoA, stearoyl-CoA, or oleoyl-CoA. nih.gov Cholesteryl linoleate (B1235992) is a notable component of lipoproteins and can be found in the plasma membrane of macrophages. caymanchem.com

Mitochondrial and Peroxisomal Metabolism of Linoleoyl Coenzyme A

Linoleoyl-CoA is a substrate for catabolic pathways in both mitochondria and peroxisomes, where it is broken down to generate energy.

Role in Beta-Oxidation Pathways

Beta-oxidation is the primary pathway for the degradation of fatty acids. The breakdown of the polyunsaturated linoleoyl-CoA requires additional auxiliary enzymes compared to saturated fatty acids. youtube.com

Mitochondrial Beta-Oxidation: In the mitochondria, linoleoyl-CoA undergoes several cycles of beta-oxidation. ontosight.aireactome.org Each cycle shortens the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2. ontosight.aiyoutube.com The initial cycles proceed similarly to saturated fatty acid oxidation. youtube.com However, the presence of double bonds in linoleoyl-CoA necessitates the action of specific enzymes, such as an isomerase and a reductase, to reconfigure the double bonds for the standard beta-oxidation enzymes to act upon them. youtube.comyoutube.com Ultimately, the complete oxidation of linoleoyl-CoA yields multiple molecules of acetyl-CoA, which can then enter the citric acid cycle for further energy production. youtube.com

Peroxisomal Beta-Oxidation: Peroxisomes also possess a beta-oxidation pathway that is particularly important for the initial breakdown of very long-chain fatty acids, branched-chain fatty acids, and some polyunsaturated fatty acids. nih.govnih.gov Unlike mitochondrial beta-oxidation, the peroxisomal pathway is a chain-shortening process and is not directly coupled to ATP synthesis. nih.gov The first step in peroxisomal beta-oxidation is catalyzed by an acyl-CoA oxidase. nih.gov

| Organelle | Key Features of Beta-Oxidation | Role in Linoleoyl-CoA Metabolism |

| Mitochondria | Complete oxidation to acetyl-CoA, coupled to ATP production. Requires auxiliary enzymes for unsaturated fatty acids. | Major site for the complete breakdown of linoleoyl-CoA for energy. ontosight.aireactome.orgnih.gov |

| Peroxisomes | Chain-shortening of fatty acids, not directly linked to ATP synthesis. nih.gov | Initial breakdown of very long-chain and some polyunsaturated fatty acids. nih.govnih.gov |

Interactions with the Carnitine Acyltransferase System

The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs like linoleoyl-CoA. youtube.comyoutube.com The carnitine acyltransferase system is essential for their transport into the mitochondrial matrix for beta-oxidation. youtube.comnih.govmdpi.com This system involves two key enzymes:

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to their corresponding acylcarnitines. nih.govyoutube.comnih.gov

Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the process, converting the acylcarnitine back to the acyl-CoA within the mitochondrial matrix. nih.govnih.gov

A carnitine-acylcarnitine translocase facilitates the movement of the acylcarnitine across the inner mitochondrial membrane. nih.govnih.govmdpi.com This shuttle system ensures that long-chain fatty acids like linoleic acid can be efficiently transported to the site of their oxidation. youtube.com The carnitine acyltransferase system also plays a role in buffering the acyl-CoA to free Coenzyme A ratio within the cell. nih.gov

Regulatory Functions and Cellular Signaling

Long-chain acyl-CoAs, including linoleoyl-CoA, are not merely metabolic intermediates but also act as important regulatory molecules and are involved in cellular signaling. Their intracellular concentrations are tightly regulated. nih.gov

Long-chain acyl-CoA esters can act as allosteric regulators of key metabolic enzymes. For instance, they are known to inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis. nih.gov This inhibition reduces the production of malonyl-CoA, which in turn relieves the inhibition of CPT1, thereby promoting the transport of fatty acyl-CoAs into the mitochondria for beta-oxidation. nih.gov More recently, it has been shown that long-chain fatty acyl-CoA esters can directly activate AMP-activated protein kinase (AMPK) β1-containing isoforms, further promoting fatty acid oxidation. nih.gov

The flux and regulatory properties of acyl-CoA esters are also coordinated by acyl-CoA-binding proteins (ACBPs), which are involved in a multitude of intracellular processes, including fatty acid biosynthesis and beta-oxidation. elsevierpure.com

Modulation of Gene Expression via Nuclear Receptors (e.g., HNF-4alpha)

Long-chain acyl-CoAs, including linoleoyl-CoA, are recognized as important signaling molecules that can modulate the activity of nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic ligands. One of the most significant of these receptors in metabolic regulation is Hepatocyte Nuclear Factor 4-alpha (HNF4α).

HNF4α is a master regulator of gene expression in the liver and plays a crucial role in glucose, cholesterol, and fatty acid metabolism. nih.gov Studies have shown that HNF4α's ligand-binding domain is constitutively occupied by fatty acids, and its activity is influenced by the pool of available acyl-CoAs. nih.gov Research indicates that HNF4α directly binds to the promoter regions of genes essential for lipid and bile acid metabolism. For instance, HNF4α controls the expression of genes involved in the conjugation of bile acids, a critical step for their solubility and function. nih.gov

While early reports suggested that fatty acyl-CoAs could bind to and enhance the transcriptional activity of HNF4α, other studies indicate that the binding of a fatty acid ligand alone is not sufficient to lock the receptor in its active conformation; this often requires the subsequent binding of a coactivator protein. frontiersin.orgnih.gov Linoleoyl-CoA, as a prominent polyunsaturated long-chain acyl-CoA, is a key component of the intracellular pool of fatty acyl-CoAs that HNF4α senses. By influencing the activation state of HNF4α, linoleoyl-CoA can indirectly control the transcription of a network of genes, thereby adjusting metabolic flux in response to dietary lipid availability.

Table 1: Examples of HNF4α Target Genes in Lipid Metabolism

| Gene | Protein Product | Function in Metabolism |

| ACOX1 | Acyl-CoA Oxidase 1 | Catalyzes the first and rate-limiting step in peroxisomal beta-oxidation of fatty acids. nih.gov |

| ABCD1 | ATP Binding Cassette Subfamily D Member 1 | A transporter protein involved in the import of very long-chain fatty acids into peroxisomes for oxidation. nih.gov |

| EHHADH | Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase | A bifunctional enzyme involved in the peroxisomal beta-oxidation pathway. nih.gov |

Post-Translational Protein Modification via Acylation

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. Acylation, the attachment of an acyl group to a protein, is a widespread PTM that utilizes acyl-CoAs as donors. This process can significantly alter the biochemical and physical properties of the target protein.

Linoleoyl-CoA can serve as the donor molecule for a specific type of fatty acylation known as linoleoylation. In this reaction, the linoleoyl group is transferred to a specific amino acid residue, typically a lysine (B10760008) or cysteine, on a target protein. The addition of the 18-carbon, polyunsaturated linoleoyl chain introduces a significant hydrophobic modification. This can have several functional consequences:

Subcellular Targeting: The attached lipid moiety can anchor the modified protein to cellular membranes, such as the plasma membrane or the membrane of organelles.

Protein-Protein Interactions: The lipid chain can mediate or modulate interactions with other proteins.

Protein Stability: Acylation can alter the conformation and stability of a protein, potentially protecting it from degradation.

While acylation with more common fatty acids like palmitate (palmitoylation) and myristate (myristoylation) is well-documented, the specific roles and targets of linoleoylation are an emerging area of research. However, the fundamental mechanism provides a direct pathway for linoleoyl-CoA to influence diverse cellular processes beyond metabolism by directly altering protein function.

Table 2: Comparison of Major Protein Acylation Modifications

| Modification | Acyl-CoA Donor | Typical Acyl Group | Functional Consequences |

| Acetylation | Acetyl-CoA | C2 | Regulates gene expression (histones), enzyme activity, protein stability. |

| Myristoylation | Myristoyl-CoA | C14:0 (saturated) | Often a stable, co-translational modification; involved in membrane targeting and signal transduction. |

| Palmitoylation | Palmitoyl-CoA | C16:0 (saturated) | Reversible modification; affects protein trafficking, localization to membrane rafts, and signaling. |

| Linoleoylation | Linoleoyl-CoA | C18:2 (polyunsaturated) | Introduces a flexible, unsaturated lipid anchor; may influence membrane fluidity and protein conformation. |

Allosteric Regulation of Metabolic Enzymes

Allosteric regulation is a fundamental biological control mechanism where a molecule binds to an enzyme at a site other than the active site (an allosteric site), causing a conformational change that either activates or inhibits the enzyme's activity. wikipedia.org Long-chain fatty acyl-CoAs, including linoleoyl-CoA, are powerful allosteric regulators of key enzymes in energy metabolism, providing rapid feedback control that adjusts pathway activity to the cell's metabolic state.

This regulation is critical for managing the balance between fatty acid synthesis and degradation. Key examples include:

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step of fatty acid synthesis. Long-chain acyl-CoAs, such as linoleoyl-CoA, are potent allosteric inhibitors of ACC. nih.gov This creates a direct feedback loop: when levels of fatty acyl-CoAs are high, indicating an abundance of fatty acids, the synthesis of new fatty acids is shut down.

AMP-activated protein kinase (AMPK): Recent studies have shown that long-chain fatty acyl-CoAs can act as direct allosteric activators of AMPK, a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK promotes fatty acid oxidation. Therefore, linoleoyl-CoA can simultaneously inhibit fatty acid synthesis (via ACC inhibition) and promote its own breakdown (via AMPK activation).

Lipoxygenases (LOX): Some acyl-CoAs have been shown to be allosteric inhibitors of specific lipoxygenase isozymes, which are involved in inflammatory signaling pathways. mdpi.com Interestingly, linoleoyl-CoA itself was found to be a weak inhibitor but a rapid substrate for human 15-LOX-1, indicating a complex regulatory relationship. mdpi.com

This allosteric control allows cells to respond swiftly to changes in lipid availability, ensuring that energy production, storage, and signaling are tightly coordinated.

Table 3: Enzymes Allosterically Regulated by Long-Chain Acyl-CoAs

| Enzyme | Metabolic Pathway | Effect of Acyl-CoA Binding | Regulatory Outcome |

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Inhibition | Decreases production of malonyl-CoA, halting fatty acid synthesis. nih.gov |

| AMP-activated protein kinase (AMPK) | Cellular Energy Sensing | Activation (β1 isoforms) | Promotes catabolic pathways like fatty acid oxidation to generate ATP. nih.gov |

| Citrate Synthase | Citric Acid Cycle | Inhibition | Reduces entry of acetyl-CoA into the cycle, can be influenced by long-chain acyl-CoA levels. nih.gov |

| 15-Lipoxygenase-2 (h15-LOX-2) | Eicosanoid Synthesis | Allosteric Inhibition (by other C18 acyl-CoAs) | Modulates inflammatory signaling pathways. mdpi.com |

Enzymology and Reaction Mechanisms Involving Linoleoyl Coenzyme a

Characterization of Acyl-CoA Synthetases (ACSLs)

ACSLs are a family of enzymes responsible for the ATP-dependent activation of long-chain fatty acids, including linoleic acid, to their corresponding acyl-CoA thioesters. nih.govnih.gov This family comprises several isoenzymes, each with distinct substrate specificities and tissue distribution, which ultimately dictates the metabolic channeling of fatty acids. nih.gov

Different ACSL isozymes exhibit varying affinities and catalytic efficiencies for linoleic acid. For instance, studies on human ACSL6 variants have revealed significant differences in their kinetic parameters for linoleic acid. ACSL6V1 displays a strong preference for octadecapolyenoic acids like linoleic acid. nih.govjst.go.jp In contrast, ACSL6V2 has a much lower affinity for linoleic acid, with a Km value approximately 5-fold higher than that of ACSL6V1. jst.go.jp The catalytic efficiency (Vmax/Km) of ACSL6V1 for linoleic acid is notably higher than for other fatty acids such as oleic acid, arachidonic acid, and docosahexaenoic acid (DHA). jst.go.jp This suggests a specialized role for ACSL6V1 in the metabolism of linoleic acid.

| Enzyme Variant | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km |

|---|---|---|---|

| ACSL6V1 | Data not available | Data not available | Highest for linoleic acid compared to oleic acid, AA, and DHA |

| ACSL6V2 | 5-fold higher than ACSL6V1 | Data not available | Lower for linoleic acid compared to oleic acid, AA, and DHA |

AA: Arachidonic Acid, DHA: Docosahexaenoic Acid

The five major mammalian ACSL isozymes (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) exhibit distinct tissue expression patterns and subcellular localizations, leading to functional divergence in linoleoyl-CoA metabolism. nih.govnih.gov For example, ACSL3 is predominantly found in the brain and testis, while being absent in the heart. nih.gov ACSL4 is highly expressed in steroidogenic tissues and is known for its preference for arachidonic acid, but it also activates other polyunsaturated fatty acids. nih.govnih.gov ACSL5 is localized to the outer mitochondrial membrane and microsomes. nih.gov ACSL6 is primarily expressed in the brain and neural cells. nih.gov This differential distribution suggests that the formation of linoleoyl-CoA is compartmentalized, with each isozyme contributing to specific metabolic pools of this activated fatty acid. For instance, linoleoyl-CoA synthesized in the mitochondria may be directed towards β-oxidation, while that produced in the endoplasmic reticulum is more likely to be used for the synthesis of complex lipids.

| Isozyme | Primary Tissue Distribution |

|---|---|

| ACSL3 | Brain, Testis |

| ACSL4 | Steroidogenic tissues, Brain |

| ACSL5 | Mitochondria and Microsomes of various tissues |

| ACSL6 | Brain, Neural cells |

Enzymatic Transformations of Linoleoyl Coenzyme A as a Substrate

Once formed, linoleoyl-CoA is a substrate for several key enzyme families that are crucial for the synthesis of a diverse array of bioactive lipids. These transformations include desaturation, elongation, and acylation reactions.

| Enzyme | Substrate | Product |

|---|---|---|

| FADS2 (Δ6-desaturase) | Linoleoyl-CoA | γ-Linolenoyl-CoA |

Fatty acid elongases are a family of enzymes (ELOVL1-7) that catalyze the addition of two-carbon units to growing fatty acyl-CoA chains. springermedizin.deyeastgenome.org Linoleoyl-CoA can be elongated by certain ELOVL enzymes to produce longer-chain polyunsaturated fatty acids. This process, coupled with the action of desaturases, is essential for generating the diverse spectrum of fatty acids required for cellular functions. The specific ELOVL enzyme involved can determine the ultimate fatty acid product.

Acyltransferases are responsible for transferring the fatty acyl group from acyl-CoA to an acceptor molecule, such as glycerol-3-phosphate or diacylglycerol, to form complex lipids. Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial, rate-limiting step in the synthesis of triacylglycerols and glycerophospholipids. nih.govnih.gov Certain GPAT isoforms, such as GPAT3 and GPAT4, can utilize linoleoyl-CoA as a substrate. nih.gov Diacylglycerol acyltransferases (DGATs) catalyze the final step in triacylglycerol synthesis, transferring an acyl group to diacylglycerol. nih.gov These enzymes play a crucial role in energy storage and membrane biogenesis.

| Enzyme Family | Acceptor Molecule | Product Class |

|---|---|---|

| GPAT | Glycerol-3-phosphate | Lysophosphatidic Acid |

| DGAT | Diacylglycerol | Triacylglycerol |

Structural Biology of Enzymes Interacting with Linoleoyl Coenzyme A

The interaction of linoleoyl-CoA with various enzymes is dictated by the specific structural features of the protein, including the architecture of the ligand-binding domains and the active site.

Ligand Binding Domains and Active Site Characterization

Enzymes that bind acyl-CoAs, such as acyl-CoA thioesterases (ACOTs) and fatty acid-binding proteins (FABPs), possess distinct structural motifs that facilitate this interaction. nih.govnih.gov For instance, liver FABP has been shown to have a single binding site for acyl-CoA that is separate from its two fatty acid-binding sites. nih.gov This specific binding is crucial for the protein's function in acyl-CoA metabolism. nih.gov

In the case of lipoxygenases, the active site contains a non-heme iron atom that is essential for catalysis. nih.gov The binding of the substrate, such as linoleoyl-CoA, positions the fatty acyl chain in a manner that allows for the stereospecific abstraction of a hydrogen atom and subsequent oxygen insertion. The specificity of different LOX isozymes is determined by the precise geometry of the active site, which controls the regioselectivity and stereoselectivity of the reaction.

Conformational Changes Upon Linoleoyl Coenzyme A Binding

The binding of a substrate to an enzyme often induces conformational changes, a concept known as "induced fit". nih.gov These changes can be critical for catalysis, bringing catalytic residues into the correct orientation and stabilizing the transition state of the reaction. nih.gov

While extensive studies on the specific conformational changes induced by linoleoyl-CoA binding are ongoing, research on related acyl-CoA binding proteins provides valuable insights. For example, the binding of acyl-CoAs can induce dimerization in some thioesterases. nih.gov In the case of DapE enzymes, substrate binding triggers a significant conformational change where the catalytic domain rotates approximately 50° and shifts about 10.1 Å, effectively closing off the active site. marquette.edu This movement is critical for activating the substrate for nucleophilic attack. marquette.edu It is plausible that similar, though perhaps less dramatic, conformational adjustments occur in lipoxygenases and other enzymes upon binding linoleoyl-CoA, optimizing the active site for catalysis. Studies have shown that even small induced fit motions, often around 1 Å RMSD, can significantly impact enzyme function. nih.gov

Mechanistic Insights into Acyl-CoA Thioester Chemistry

Acyl-CoA thioesterases (ACOTs) play a crucial role in cellular lipid metabolism by catalyzing the hydrolysis of the thioester bond in acyl-CoA molecules to produce a free fatty acid and coenzyme A (CoASH). nih.govresearchgate.net This reaction regulates the intracellular levels of fatty acyl-CoAs, which are key intermediates in both fatty acid oxidation and the synthesis of complex lipids. nih.govresearchgate.net

The catalytic mechanism of many thioesterases involves a two-step reaction. nih.gov This typically proceeds through the nucleophilic attack of a catalytic residue (often a serine or cysteine) on the carbonyl carbon of the thioester, forming a covalent acyl-enzyme intermediate. This is followed by the hydrolysis of this intermediate by a water molecule to release the free fatty acid and regenerate the active enzyme.

The reactivity of the thioester bond in acyl-CoAs like linoleoyl-CoA makes them more susceptible to nucleophilic acyl substitution reactions compared to their corresponding free fatty acids. libretexts.orgopenstax.org This inherent reactivity is central to their role as acyl group carriers in a wide array of metabolic transformations. libretexts.org

Advanced Analytical and Methodological Approaches for Linoleoyl Coenzyme a Lithium Salt Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying linoleoyl CoA from complex biological mixtures. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS stands as a premier technique for the sensitive and specific quantification of acyl-CoAs, including linoleoyl-CoA. researchgate.netnih.gov This method combines the high-resolution separation capabilities of UHPLC with the precise mass-based detection of tandem mass spectrometry. The use of sub-two-micrometer particle columns in UHPLC allows for faster analysis times and improved peak resolution compared to traditional HPLC. researchgate.net

For the analysis of linoleoyl-CoA, a reversed-phase UHPLC separation is often employed. researchgate.net The detection by MS/MS is typically performed in the positive ion mode using selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) from the protonated molecule [M+H]+. researchgate.net

Table 1: Exemplary UHPLC-MS/MS Parameters for Acyl-CoA Analysis

| Parameter | Value/Description |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) |

| Mobile Phase B | Acetonitrile (B52724)/Isopropanol with 0.1% formic acid or 10 mM ammonium acetate |

| Gradient | A linear gradient from a low to high percentage of mobile phase B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion [M+H]+ (for Linoleoyl-CoA) | m/z 1030.6 |

| Product Ion (for Linoleoyl-CoA) | m/z 523.1 |

| Collision Energy | Optimized for the specific transition |

This table presents typical parameters; specific conditions may vary based on the instrument and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a powerful technique for the analysis of the fatty acid component of linoleoyl-CoA. nih.govnih.gov This method requires the hydrolysis of the thioester bond to release the linoleic acid, which is then derivatized to a more volatile form, typically a fatty acid methyl ester (FAME). youtube.comjournal-of-agroalimentary.ro This derivatization process is crucial as it reduces the polarity and boiling point of the fatty acid, making it suitable for GC analysis. youtube.com

The separation of FAMEs is achieved on a capillary column, and the eluted compounds are detected by a mass spectrometer. researchgate.net GC-MS provides both qualitative and quantitative information, allowing for the identification of linoleic acid based on its retention time and mass spectrum, and its quantification relative to an internal standard. nih.govresearchgate.net

Table 2: Typical GC-MS Workflow for Linoleic Acid Analysis from Linoleoyl-CoA

| Step | Description |

| 1. Hydrolysis | Alkaline or acidic hydrolysis to cleave the thioester bond of linoleoyl-CoA, releasing free linoleic acid. |

| 2. Derivatization | Conversion of linoleic acid to its corresponding fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol. youtube.com |

| 3. Extraction | Extraction of the FAMEs into an organic solvent (e.g., hexane). |

| 4. GC-MS Analysis | Injection of the extracted FAMEs onto a GC column (e.g., a polar capillary column) for separation, followed by MS detection for identification and quantification. |

High-Performance Liquid Chromatography (HPLC) for CoA and Acyl-CoA Species

HPLC is a versatile and widely used technique for the separation and quantification of Coenzyme A and its various acyl derivatives, including long-chain species like linoleoyl-CoA. jasco-global.comresearchgate.net Reversed-phase HPLC is the most common mode of separation, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. jasco-global.comnih.gov The separation is based on the differential hydrophobicity of the acyl chains. researchgate.net

UV detection is frequently employed, typically at a wavelength of around 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring in the CoA molecule. nih.gov The use of an evaporative light scattering detector (ELSD) is also an option. colostate.edu While not as sensitive as MS detection, HPLC-UV provides a robust and cost-effective method for quantifying higher concentration samples.

Table 3: Representative HPLC Conditions for Acyl-CoA Separation

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A gradient system of aqueous buffer (e.g., phosphate (B84403) or acetate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). colostate.edu |

| Detection | UV absorbance at ~260 nm or Evaporative Light Scattering Detector (ELSD). colostate.edu |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

Spectroscopic Methods for Biochemical Characterization

Spectroscopic techniques provide valuable insights into the structure, dynamics, and interactions of linoleoyl-CoA in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing

NMR spectroscopy is a powerful, non-destructive technique that can be used to trace the metabolic fate of linoleoyl-CoA. aocs.orgmagritek.com By using stable isotope-labeled precursors (e.g., ¹³C-labeled linoleic acid), researchers can follow the incorporation of the label into various downstream metabolites. magritek.com Both ¹H and ¹³C NMR can be utilized to identify and quantify the labeled products, providing detailed information about the metabolic pathways involving linoleoyl-CoA. aocs.orgnih.gov While NMR is generally less sensitive than mass spectrometry, it offers unparalleled information on the specific location of isotopes within a molecule. nih.gov

Table 4: Key NMR Observables for Linoleic Acid Moiety

| Nucleus | Chemical Shift (ppm) Range (approximate) | Structural Assignment |

| ¹H | 5.30 - 5.40 | Olefinic protons (-CH=CH-) |

| 2.77 | Bis-allylic protons (=CH-CH₂-CH=) | |

| 2.05 | Allylic protons (-CH₂-CH=) | |

| 0.88 | Terminal methyl protons (-CH₃) | |

| ¹³C | 127 - 132 | Olefinic carbons (-CH=CH-) |

| 25.6 | Bis-allylic carbon (=CH-CH₂-CH=) | |

| 27.2 | Allylic carbons (-CH₂-CH=) | |

| 14.1 | Terminal methyl carbon (-CH₃) |

Chemical shifts can vary depending on the solvent and the specific molecular environment of the linoleoyl-CoA molecule. magritek.comnih.gov

Fluorescence-Based Assays for Ligand Binding and Enzyme Activity

Fluorescence-based assays are highly sensitive methods used to study the interactions of linoleoyl-CoA with proteins and to measure the activity of enzymes that utilize it as a substrate. jasco-global.comnih.gov These assays often rely on fluorescent probes that change their spectral properties upon binding to acyl-CoA or upon enzymatic modification. nih.govnih.gov

For ligand binding studies, a fluorescently labeled fatty acid-binding protein can be used. nih.gov The binding of linoleoyl-CoA displaces the fluorescent ligand, leading to a change in fluorescence that can be used to determine binding affinity. To measure enzyme activity, a fluorescently labeled analog of linoleoyl-CoA can be synthesized. nih.gov The enzymatic reaction then results in a product with different fluorescent properties, allowing for continuous monitoring of the reaction rate. nih.gov These assays are particularly well-suited for high-throughput screening of potential inhibitors or activators of enzymes involved in linoleoyl-CoA metabolism. nih.gov

Radiotracer and Stable Isotope Labeling Techniques for Metabolic Flux Analysis

Metabolic flux analysis (MFA) provides a quantitative understanding of the flow of metabolites through a metabolic network. Radiotracer and stable isotope labeling are powerful tools within MFA to trace the journey of molecules like linoleoyl-CoA through various biochemical reactions.

Stable isotope labeling, using non-radioactive isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), has become a preferred method for metabolic flux analysis due to safety and the ability to discern detailed positional information using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govyoutube.com In fluxomics, cells or organisms are supplied with a substrate, such as glucose or a fatty acid, that is enriched with a stable isotope. For example, providing cells with [U-¹³C]-glucose allows for the tracking of the ¹³C atoms as they are incorporated into acetyl-CoA and subsequently into newly synthesized fatty acids, including linoleic acid, and then activated to linoleoyl-CoA.

The analysis of the mass isotopomer distribution (MID) in downstream metabolites reveals the relative contributions of different pathways to their production. nih.gov For instance, by analyzing the MIDs of amino acids derived from protein hydrolysis, researchers can infer the labeling pattern of their precursor, acetyl-CoA, and thus the flux through pathways that produce it. colab.ws While studies specifically detailing the use of deuterated or [¹³C]-labeled linoleoyl-CoA are not as common as those for its precursor, linoleic acid, the principles of ¹³C-MFA are directly applicable. nih.govresearchgate.net The use of such tracers would enable precise quantification of fluxes through pathways involving linoleoyl-CoA, such as its synthesis, its role in desaturation and elongation, and its incorporation into various lipid species. nih.govnih.govnih.gov

Enzymatic Assay Development and Optimization

The development of robust and sensitive enzymatic assays is crucial for studying the function of enzymes that utilize or produce linoleoyl-CoA and for discovering molecules that can modulate their activity.

Spectrophotometric and fluorometric assays are widely used to measure enzyme activity due to their sensitivity, simplicity, and adaptability to high-throughput formats. The design of these assays relies on a detectable change in light absorbance (spectrophotometry) or fluorescence emission (fluorometry) that is coupled to the enzymatic reaction of interest.

Spectrophotometric Assays: These assays often monitor the change in absorbance of a chromogenic substrate or a coupled indicator. For example, an assay for acetyl-CoA carboxylase, an enzyme upstream of fatty acid synthesis, couples the carboxylation of acetyl-CoA to the NADPH-dependent reduction of the product, malonyl-CoA. The consumption of NADPH can be continuously monitored by the decrease in absorbance at 340 nm. nih.gov Similarly, assays for lipoxygenases, which can act on linoleic acid released from linoleoyl-CoA, can be based on the detection of the hydroperoxy derivatives formed. These products can oxidize a chromogenic substrate, leading to a color change that can be quantified. nih.gov

Fluorometric Assays: These assays offer higher sensitivity compared to spectrophotometric methods. A common strategy involves a coupled enzymatic reaction that produces a highly fluorescent molecule. For instance, an assay for free fatty acids can be initiated by the conversion of the fatty acid to its acyl-CoA derivative by acyl-CoA synthetase. The resulting acyl-CoA is then oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂, in the presence of horseradish peroxidase, reacts with a non-fluorescent probe to generate a highly fluorescent product like resorufin. windows.netbertin-bioreagent.com This principle can be adapted to measure the activity of enzymes that produce or consume linoleoyl-CoA. nih.gov

| Assay Type | Principle | Example Application for Linoleoyl-CoA Related Enzymes | Detection Method |

|---|---|---|---|

| Spectrophotometric | Measures the change in absorbance of a chromogenic substrate or coupled indicator. | Monitoring NADPH consumption in a coupled assay for acetyl-CoA carboxylase. nih.gov | Change in absorbance at a specific wavelength (e.g., 340 nm for NADPH). |

| Spectrophotometric | Detection of a colored product from the oxidation of a dye by a reaction product. | Oxidation of N-benzoyl leucomethylene blue by hydroperoxides formed by 15-lipoxygenase. nih.gov | Measurement of absorbance of the resulting colored product (e.g., methylene (B1212753) blue at 660 nm). nih.gov |

| Fluorometric | A coupled enzymatic reaction produces a highly fluorescent molecule. | Acyl-CoA oxidase-mediated production of H₂O₂, which generates a fluorescent product with a probe. windows.netbertin-bioreagent.comnih.gov | Measurement of fluorescence emission at a specific wavelength. |

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify potential enzyme inhibitors or novel substrates. nih.gov The enzymatic assays described previously, particularly fluorometric and some spectrophotometric methods, are well-suited for HTS due to their speed, sensitivity, and amenability to automation and miniaturization in microplate formats.

For enzymes involved in linoleoyl-CoA metabolism, an HTS campaign would typically involve:

Assay Miniaturization: The enzymatic assay is adapted to a low-volume format, such as 96- or 384-well plates, to conserve reagents and allow for parallel processing of many samples.

Compound Library Screening: A library of thousands to millions of small molecules is screened for their ability to inhibit or enhance the enzymatic reaction.

Hit Identification: Compounds that produce a significant change in the assay signal (e.g., a decrease in fluorescence for an inhibitor screen) are identified as "hits."

Hit Confirmation and Validation: The initial hits are re-tested and further characterized to confirm their activity and rule out false positives, such as compounds that interfere with the detection method.

Fluorescence-based assays are particularly prevalent in HTS for enzyme inhibitors. nih.gov For example, a fluorescence polarization-based assay has been developed for high-throughput screening of acyltransferase inhibitors. nih.gov Such methodologies are crucial for the discovery of new drugs targeting lipid metabolic pathways implicated in diseases like cancer and metabolic syndrome.

Understanding the kinetic properties of enzymes is fundamental to characterizing their function and their interactions with substrates and inhibitors.

Kₘ and Vₘₐₓ: The Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) are key parameters that describe enzyme kinetics. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for its substrate. youtube.comkhanacademy.org Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. utah.edunih.gov In multi-enzyme systems, determining these parameters for a specific enzyme can be complex and may require specific substrates or inhibitors to isolate the reaction of interest.

IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. IC₅₀ values are determined by measuring the enzyme activity at a fixed substrate concentration in the presence of varying concentrations of the inhibitor. For example, the IC₅₀ values for the inhibition of human lipoxygenase isozymes by various acyl-CoA derivatives, including linoleoyl-CoA, have been determined. Linoleoyl-CoA was found to be a weak inhibitor of h5-LOX, h12-LOX, and h15-LOX-1, with IC₅₀ values greater than 50 µM for h5-LOX and greater than 200 µM for h12-LOX. nih.gov In contrast, it acted as a substrate for h15-LOX-1. nih.gov The determination of the IC₅₀ of malonyl-CoA for carnitine palmitoyltransferase I (CPT-I) is another example where the interplay between substrate (palmitoyl-CoA) concentration and inhibitor concentration is crucial for understanding metabolic regulation. nih.gov

| Parameter | Definition | Significance in Linoleoyl-CoA Research |

|---|---|---|

| Kₘ (Michaelis Constant) | Substrate concentration at which the enzyme reaction rate is half of Vₘₐₓ. youtube.com | Indicates the affinity of an enzyme for linoleoyl-CoA or a related substrate. A lower Kₘ suggests a higher affinity. youtube.com |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction at substrate saturation. | Represents the maximum catalytic capacity of an enzyme that metabolizes linoleoyl-CoA. |

| IC₅₀ (Half-Maximal Inhibitory Concentration) | Concentration of an inhibitor that reduces the enzyme activity by 50%. | Quantifies the potency of compounds that inhibit enzymes in the linoleoyl-CoA metabolic network. nih.gov |

In Vitro Cellular and Subcellular Research Models Utilizing Linoleoyl Coenzyme a Lithium Salt

Studies with Isolated Organelles

The use of isolated organelles provides a reductionist approach to understanding the specific roles of linoleoyl CoA in distinct subcellular compartments, free from the influence of other cellular processes.

Isolated mitochondria are a primary model for studying energy metabolism. Linoleoyl CoA serves as a key substrate in these assays to determine the capacity of mitochondria to oxidize polyunsaturated fatty acids. In studies using rat liver mitochondria, respiration with linoleic acid was compared to its conjugated isomer, rumenic acid. nih.gov The findings showed that state-3 respiration (the active state of ATP synthesis) was significantly higher with linoleic acid. nih.gov

The process of fatty acid oxidation in mitochondria involves several key enzymatic steps. Before oxidation, long-chain fatty acids like linoleic acid must be activated to their CoA esters, a reaction catalyzed by acyl-CoA synthetase. nih.gov They are then transported across the mitochondrial membrane via the carnitine shuttle system, involving carnitine acyltransferase I (CAT I) and II (CAT II). nih.gov Research indicates that while linoleic acid is more readily activated by acyl-CoA synthase compared to some of its isomers, the subsequent transfer to carnitine by CAT I and CAT II proceeds at a comparable rate. nih.gov The rate of mitochondrial respiration is ultimately influenced by the efficiency of these transport and enzymatic steps. nih.gov

| Parameter | Substrate: Linoleic Acid | Substrate: Rumenic Acid | Note |

| State-3 Respiration | Higher Rate | ~50% Lower Rate | Compared to linoleic acid in rat liver mitochondria. nih.gov |

| Uncoupled Respiration | Higher Rate | ~30% Lower Rate | Compared to linoleic acid. nih.gov |

| Acyl-CoA Synthase Activity | Higher Activity | ~33% Lower Activity | Activation of the fatty acid to its CoA form. nih.gov |

| Carnitine Acyltransferase (CAT) I & II Activity | Comparable | Comparable | Transfer of the acyl group to carnitine. nih.gov |

This table summarizes comparative data on mitochondrial respiration and enzyme kinetics with linoleic acid versus rumenic acid.

The endoplasmic reticulum (ER) is the central hub for the synthesis of the vast majority of cellular lipids, including phospholipids (B1166683) and triglycerides. nih.govnih.gov Microsomes, which are fragments of the ER isolated by centrifugation, are frequently used to study these synthetic processes in vitro. Linoleoyl CoA is a direct precursor for the synthesis of various glycerolipids.

The synthesis pathway begins when fatty acids are transferred from coenzyme A carriers to a glycerol-3-phosphate backbone by membrane-bound enzymes. youtube.com This initial reaction forms phosphatidic acid, which is inserted into the ER membrane. youtube.com Enzymes located on the cytosolic face of the ER then convert phosphatidic acid into diacylglycerol (DAG). youtube.com This DAG molecule, which contains linoleoyl chains, can then be used for the synthesis of major phospholipids like phosphatidylcholine and phosphatidylethanolamine, or it can be acylated one more time by diacylglycerol O-acyltransferase (DGAT) to form triglycerides for energy storage. nih.gov The availability of specific fatty acyl-CoAs like linoleoyl CoA directly influences the species of lipids produced. nih.gov

While mitochondria are the primary site for the beta-oxidation of most fatty acids, peroxisomes possess a distinct beta-oxidation system that is crucial for shortening very-long-chain fatty acids and certain polyunsaturated fatty acids like linoleic acid. nih.govnih.gov In vitro assays using isolated peroxisomes have been instrumental in identifying the unique intermediates of this pathway.

When isolated rat liver peroxisomes are incubated with linoleic acid, intermediates accumulate, particularly when NAD is omitted from the incubation mixture. nih.gov Using gas chromatography-mass spectrometry, researchers have identified these products as 2,3-dehydrolinoleic acid and 3-hydroxylinoleic acid. nih.gov This demonstrates that the peroxisomal beta-oxidation pathway involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase, a multifunctional enzyme (L-PBE or MFP-1), and 3-ketoacyl-CoA thiolase. nih.gov Unlike the tightly coupled mitochondrial system, the peroxisomal system is considered "leaky," allowing for the accumulation and detection of these intermediates. nih.gov

Investigations in Cultured Cell Lines

Cultured cell lines offer a more integrated system than isolated organelles to study how linoleoyl CoA influences complex cellular processes like lipid metabolism, storage, and differentiation programs under controlled conditions.

Hepatic cell lines, such as the human liver carcinoma cell line HepG2, are widely used to model liver function and diseases like hepatic steatosis (fatty liver). nih.gov In these models, exposure to fatty acids like linoleic acid (which is intracellularly converted to linoleoyl CoA) allows for the study of lipid accumulation and its metabolic consequences.

Studies on HepG2 cells have shown that exposure to a mixture of linoleic acid and palmitic acid leads to a significant, four-fold increase in triglyceride accumulation compared to control cells. nih.gov This lipid accumulation is also associated with an increase in cholesterol and other polyunsaturated fatty acids within the cells. nih.gov Such models are critical for understanding how dietary fatty acids contribute to the lipid profiles in hepatocytes and for investigating the molecular mechanisms that regulate lipogenesis and lipid storage in the liver. nih.govnih.gov

| Cellular Effect | Observation in HepG2 Cells | Reference |

| Triglyceride (TG) Content | Four-fold increase after exposure to LA:PA 1:1 mixture. | nih.gov |

| Cholesterol Content | Increased compared to control cells. | nih.gov |

| Polyunsaturated Fatty Acid (PUFA) Content | Increased compared to control cells. | nih.gov |

| Reactive Oxygen Species (ROS) | LA was observed to induce ROS production. | nih.gov |

This table details the observed effects of exposing HepG2 cells to linoleic acid (LA) and palmitic acid (PA).

Cell lines such as murine 3T3-L1 preadipocytes are standard models for studying adipogenesis—the process by which precursor cells differentiate into mature, lipid-storing adipocytes. mdpi.comresearchgate.net This differentiation is characterized by a dramatic increase in lipogenesis and the accumulation of triglycerides in lipid droplets.

During induced differentiation, 3T3-L1 cells are treated with a cocktail of pharmacological agents that activate a cascade of transcription factors promoting an adipocyte phenotype. researchgate.net The addition of fatty acids, including linoleic acid, to the culture medium serves as a substrate for the massive triglyceride synthesis required for lipid droplet formation. mdpi.com Studies using these models show that maintaining differentiated adipocytes in the presence of a fatty acid cocktail significantly increases lipid accumulation compared to cells maintained without supplemental fatty acids. mdpi.com These in vitro systems are essential for exploring how specific fatty acids like linoleic acid contribute to the expansion of adipose tissue and for identifying key regulatory proteins involved in adipocyte development and lipid storage. mdpi.comnih.gov

Myocyte and Cardiomyocyte Metabolic Studies

Linoleoyl coenzyme A (CoA), as a lithium salt, is a critical intermediate in the metabolism of fatty acids within muscle cells (myocytes) and heart muscle cells (cardiomyocytes). physiology.org These cells are highly dependent on fatty acid oxidation for their energy requirements. mdpi.com The study of linoleoyl CoA in these in vitro models provides valuable insights into the regulation of cardiac and skeletal muscle energy metabolism under various physiological and pathological conditions.

In cardiomyocytes, the metabolism of fatty acids is intricately regulated. Malonyl-CoA, for instance, is a key signaling molecule that can be synthesized within these cells and its levels are acutely regulated by hormones like insulin (B600854) and adrenaline. nih.gov This regulation has direct consequences for the activity of carnitine palmitoyltransferase (CPT), the enzyme that controls the entry of long-chain fatty acyl-CoAs, such as linoleoyl CoA, into the mitochondria for beta-oxidation. nih.govnih.gov Research using H9c2 cardiomyocytes has shown that lithium can directly influence mitochondrial fatty acid utilization and reduce oxidative stress, suggesting a cardioprotective role. nih.gov Specifically, lithium was found to downregulate phosphorylated acetyl-CoA carboxylase 2 (ACC2), a key enzyme in malonyl-CoA synthesis, thereby affecting fatty acid metabolism. nih.gov

Table 1: Key Research Findings in Myocyte and Cardiomyocyte Metabolic Studies

| Cell Type | Key Finding | Implication |

| Rat Cardiomyocytes | Malonyl-CoA levels are acutely regulated by insulin and adrenaline, impacting fatty acid oxidation. nih.gov | Highlights the hormonal control of fatty acid metabolism in the heart. |

| H9c2 Cardiomyocytes | Lithium downregulates phosphorylated ACC2, attenuating mitochondrial fatty acid utilization and oxidative stress. nih.gov | Suggests a therapeutic potential for lithium in cardiac metabolic stress. |

| Mouse Gastrocnemius Muscle | Conjugated linoleic acid alters the expression of stearoyl-CoA desaturase 1 (SCD1) mRNA. researchgate.net | Indicates a protective role of certain fatty acids in muscle cells. |

| Rat Skeletal Muscle | α-linolenic acid supplementation alters plasma membrane lipid composition and FAT/CD36 abundance, affecting palmitate transport. nih.gov | Demonstrates the influence of dietary fatty acids on muscle lipid metabolism. |

Immune Cell Lipid Metabolism Research

The metabolism of lipids, including the pathways involving linoleoyl CoA, is increasingly recognized as a critical regulator of immune cell function, differentiation, and inflammatory responses. nih.govnih.govmdpi.com Immune cells, such as macrophages and lymphocytes, exhibit significant metabolic plasticity, and their activation state is closely linked to their metabolic programming. nih.gov

In macrophages, lipid metabolism plays a central role in determining their phenotype, whether pro-inflammatory (M1) or anti-inflammatory (M2). nih.gov The activation of Toll-like receptors (TLRs), for example by lipopolysaccharide (LPS), can induce the expression of genes involved in lipid synthesis, leading to a pro-inflammatory state. nih.gov Conversely, pathways that promote fatty acid oxidation are often associated with an anti-inflammatory phenotype. nih.gov Sphingolipids, another class of lipids, also play a significant role in regulating immune responses, with different species having pro- or anti-inflammatory effects. nih.gov

The enzyme stearoyl-CoA desaturase (SCD), which is involved in the metabolism of fatty acyl-CoAs, is a key player in this process. nih.gov For instance, conjugated linoleic acid (CLA) has been shown to modulate SCD activity, which in turn affects immune responses. nih.gov Furthermore, recent research has highlighted the importance of the enzyme ELOVL2, which is involved in the elongation of very long-chain fatty acids, in maintaining a healthy immune system during aging. ucsd.edu A decrease in ELOVL2 function has been linked to accelerated aging of the immune system and impaired B cell development. ucsd.edu

Table 2: Impact of Lipid Metabolism on Immune Cell Function

| Immune Cell Type | Metabolic Process/Molecule | Effect on Immune Function |

| Macrophages | SREBP-1a activation | Promotes a pro-inflammatory (M1) phenotype. nih.gov |

| Macrophages | LXR activation and β-oxidation | Drives an anti-inflammatory (M2) phenotype. nih.gov |

| B Lymphocytes | Decreased ELOVL2 function | Impairs B cell development and accelerates immune system aging. ucsd.edu |

| Various Immune Cells | Conjugated Linoleic Acid (CLA) | Modulates stearoyl-CoA desaturase activity and immune responses. nih.gov |

| Various Immune Cells | Sphingolipids | Regulate immune cell activation, with effects being context-dependent. nih.gov |

Recombinant Protein Expression and Purification Systems for Enzyme Characterization

Linoleoyl CoA lithium salt serves as a crucial substrate for the in vitro characterization of various enzymes involved in lipid metabolism. The production of these enzymes in sufficient quantities and purity for detailed kinetic and structural studies often relies on recombinant protein expression systems, with Escherichia coli being a commonly used host. nih.gov

The characterization of enzymes such as lipoxygenases (LOXs) has been facilitated by the use of linoleoyl CoA. nih.gov For example, studies have investigated the inhibitory effects of various acyl-CoA derivatives, including linoleoyl CoA, on different human LOX isozymes. nih.gov Interestingly, while some acyl-CoAs act as inhibitors, linoleoyl CoA was found to be a substrate for human 15-lipoxygenase-1 (h15-LOX-1), with kinetic parameters comparable to free linoleic acid. nih.gov This highlights the specific interactions between enzymes and their acyl-CoA substrates.

The process of recombinant protein production in E. coli involves expressing a gene of interest from a different organism (heterologous expression) to obtain large quantities of the protein. nih.gov This technique is essential for studying enzymes that are difficult to isolate from their native sources. Following expression, the recombinant protein needs to be purified to remove other cellular components. nih.gov This purified enzyme can then be used in various assays to determine its substrate specificity, kinetic parameters (such as KM and kcat), and to understand its mechanism of action.

Table 3: Examples of Enzyme Characterization Using Acyl-CoA Substrates

| Enzyme | Substrate/Inhibitor | Key Finding |

| Human 15-Lipoxygenase-1 (h15-LOX-1) | Linoleoyl-CoA | Acts as a substrate with a KM of 12 (0.8) µM and a kcat of 7.5 (0.4) s−1. nih.gov |

| Human 5-Lipoxygenase (h5-LOX) | Palmitoleoyl-CoA | Acts as an inhibitor with an IC50 of 2.0 µM. nih.gov |

| Human 12-Lipoxygenase (h12-LOX) | Oleoyl-CoA | Acts as an inhibitor with an IC50 of 32 µM. nih.gov |

| Human 15-Lipoxygenase-2 (h15-LOX-2) | Oleoyl-CoA | Acts as a potent allosteric inhibitor with an IC50 of 0.62 µM. nih.gov |

Preclinical in Vivo Research Models and Mechanistic Insights

Rodent Models for Dietary Lipid Modulation

Impact of Dietary Linoleic Acid Supplementation on Linoleoyl Coenzyme A Metabolism

Dietary linoleic acid must first be activated to linoleoyl-CoA before it can enter metabolic pathways such as esterification into complex lipids or desaturation to form other bioactive fatty acids. Studies using conjugated linoleic acid (CLA), a mixture of positional and geometric isomers of linoleic acid, in rodent models have provided significant insights into the downstream effects of modulating linoleic acid intake.

Research indicates that different CLA isomers can have varying effects. For instance, studies in rodent models of obesity and type 2 diabetes suggest that the trans-10, cis-12 (t10,c12) CLA isomer is associated with increased insulin (B600854) resistance, despite a reduction in body fat. Conversely, a mixture of CLA isomers or the cis-9, trans-11 (c9,t11) isomer may be beneficial for managing insulin resistance. nih.gov These dietary interventions influence the flux through the linoleoyl-CoA metabolic network. The primary molecular targets for these effects appear to be nuclear receptors that act as transcription factors, including Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). nih.govresearchgate.net By altering the expression of these key regulators, dietary linoleic acid can modulate the expression of genes involved in fatty acid synthesis and lipid metabolism. researchgate.net

The table below summarizes findings from studies using different rodent models to assess the impact of dietary CLA.

| Model | Diet Details | Key Findings on Lipid Metabolism | Reference |

| Hamsters | 5% (Low-Fat) or 20% (High-Fat) diet supplemented with 0.5% or 1% CLA for 8 weeks. | CLA supplementation significantly reduced total body fat gain in both low-fat and high-fat diet groups. | koreascience.kr |

| Rats (Zucker) | Normal vs. insulin-resistant obese rats. | Responses to CLA isomers differ between normal and insulin-resistant models, suggesting interaction with cellular components of the metabolic syndrome. | nih.gov |

| Mice (C57BL/6) | High-fat diet with actein (B190517) treatment. | Treatment reversed the dysregulation of γ-linolenic acid, a downstream metabolite of linoleoyl-CoA, ameliorating the disturbance of linoleic acid metabolism. | nih.gov |

Metabolic Phenotyping in Genetically Modified Organism Models (e.g., enzyme knockouts)

Genetically engineered mouse models are critical for dissecting the function of specific enzymes and proteins involved in linoleoyl-CoA metabolism. nih.gov Metabolic phenotyping in these models involves a suite of analytical techniques to assess how the genetic modification alters the organism's metabolic state. nih.gov This approach is essential for understanding the functional roles of target genes in metabolic diseases like obesity and diabetes. nih.gov

For example, creating a knockout mouse model for a long-chain acyl-CoA synthetase (ACSL) isoform that preferentially activates linoleic acid would allow researchers to study the specific consequences of impaired linoleoyl-CoA formation. Metabolic phenotyping techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolomics, would be employed to analyze tissues and biofluids. nih.gov This could reveal changes in the concentrations of linoleoyl-CoA itself, its downstream metabolites (like arachidonic acid), and the composition of complex lipids. Such studies can link specific gene functions to systemic metabolic changes, such as altered glucose homeostasis or lipid accumulation in the liver. nih.gov

Non-Rodent Animal Models for Specialized Metabolic Investigations

While rodents are invaluable, non-rodent models are sometimes employed for specialized investigations, particularly when a closer anatomical or physiological similarity to humans is required. nih.gov For instance, rabbits have been utilized in studies of lung injury due to their greater genetic and anatomic similarity to humans compared to mice. nih.gov In the context of lipid metabolism, larger animal models can be advantageous for studies involving tissue collection and surgical procedures that are more difficult in smaller rodents.

Specialized investigations also include studying the metabolism of related lipid compounds in specific disease contexts. In one such study, the in vivo metabolism of lithium gamma-linolenate (B1238488) (LiGLA), a salt of a fatty acid closely related to linoleic acid, was tracked in nude mice bearing human carcinoma xenografts. nih.gov This research demonstrated that the fatty acid was taken up by various organs and tumor tissues and subsequently metabolized through elongation and desaturation pathways to products like dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). nih.gov Notably, the study found that DGLA, a key metabolite, declined rapidly in the liver and plasma but at a much slower rate in the brain and malignant tissues, highlighting tissue-specific differences in fatty acid processing. nih.gov

Advanced Imaging and Tracing Techniques in Animal Models to Track Lipid Metabolic Flux

Understanding the dynamic movement, or flux, of linoleoyl-CoA and its derivatives through metabolic pathways in a living animal requires sophisticated tracing and imaging technologies. nih.gov

One powerful approach involves the use of fatty acid analogs containing an alkyne group. nih.gov These "clickable" tracers, such as alkyne-labeled linoleic acid, can be administered to an animal model. The alkyne tag allows for the specific chemical attachment of a reporter molecule (e.g., a fluorescent probe or a biotin (B1667282) tag) after tissues are harvested. This technique, when coupled with mass spectrometry, enables sensitive and precise tracking of how the fatty acid is incorporated into various complex lipids and distributed throughout different tissues and organelles. nih.gov This method has opened new avenues for high-content lipid analysis in cells, tissues, and whole animals. nih.gov

In addition to mass spectrometry-based methods, advanced label-free imaging techniques allow for the visualization of lipid metabolism in real-time within living cells and tissues. arxiv.org Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy are vibrational imaging techniques that can detect the intrinsic chemical bonds of lipids without the need for any labels. arxiv.org These methods provide high-resolution, three-dimensional images of lipid droplets, enabling researchers to study their formation, dynamics, and composition in various metabolic states and disease models, such as Wolman disease, a disorder characterized by massive lipid accumulation. arxiv.orgnih.gov The integration of artificial intelligence with these imaging platforms further enhances the ability to quantify and analyze complex lipid dynamics. arxiv.org

The table below outlines some of these advanced techniques.

| Technique | Principle | Application in Lipid Metabolism Research | Reference |

| Alkyne Lipid Tracing with Mass Spectrometry | A metabolic tracer (alkyne-labeled fatty acid) is administered in vivo. Tissues are analyzed using click-chemistry and mass spectrometry to detect the tracer and its metabolites. | Tracing the fate of dietary fatty acids into complex lipid pools in various tissues; quantifying metabolic flux. | nih.gov |

| Stimulated Raman Scattering (SRS) Microscopy | A label-free imaging technique that detects intrinsic molecular vibrations, providing chemical specificity to visualize lipids. | Real-time, high-resolution imaging and quantification of lipid droplets in living cells and tissues. | arxiv.org |

| Confocal & Flow Cytometry Imaging | Uses fluorescent stains for lipids (e.g., BODIPY) and organelles (e.g., lysosomes) to quantify lipid accumulation. | Characterizing lipid droplet and lysosome accumulation in cells from animal models of lipid storage diseases. | nih.gov |

Theoretical Frameworks and Computational Approaches in Linoleoyl Coenzyme a Research

Metabolic Network Reconstruction and Flux Balance Analysis

Metabolic network reconstructions are comprehensive, mathematically structured representations of the known metabolic reactions within an organism or a specific cell type. nih.gov These genome-scale network reconstructions (GENREs) serve as a powerful tool for analyzing the metabolic capabilities of a cell. nih.govembopress.org The reconstruction process involves collecting and curating genomic and biochemical information to build a model that accounts for the stoichiometry of metabolic reactions and the localization of enzymes within different cellular compartments. researchgate.netpurdue.edu

Once a metabolic network is reconstructed, flux balance analysis (FBA) can be applied to predict the steady-state reaction rates (fluxes) throughout the network. purdue.edu FBA is a mathematical method that uses linear programming to calculate the flow of metabolites through the network, based on specific constraints such as nutrient uptake rates and the requirement for biomass production. researchgate.netpurdue.edu This approach does not require detailed kinetic parameters, making it suitable for analyzing large-scale networks. purdue.edu